Oxetane-Driven Aqueous Solubility Enhancement vs. Non-Oxetane Dimethylsulfonamide
Incorporation of a 3-hydroxyoxetane ring, as in 2253640-99-0, is a validated strategy to markedly enhance aqueous solubility relative to its gem-dimethyl counterpart. A comprehensive medicinal chemistry analysis demonstrated that replacing a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to more than 4000, depending on the structural context [1]. While direct solubility data for 2253640-99-0 is not available, the comparator N,N-dimethylmethanesulfonamide (CAS 918-05-8, lacking the oxetane) exhibits a melting point of 46–50 °C and a boiling point of 119–120 °C (17 mmHg) , indicating moderate lipophilicity. In contrast, 3-hydroxyoxetane-containing compounds typically display significantly higher polarity and water solubility due to the electron-withdrawing and hydrogen-bond-accepting nature of the oxetane oxygen, as evidenced by the 4–4000× solubility improvement range observed for oxetane-for-gem-dimethyl substitutions [1]. This class-level inference supports a substantial solubility advantage for 2253640-99-0 over the non-oxetane analog.
| Evidence Dimension | Aqueous solubility improvement factor |
|---|---|
| Target Compound Data | Oxetane-containing analog (class-level): 4- to >4000-fold increase in aqueous solubility upon oxetane substitution for gem-dimethyl |
| Comparator Or Baseline | N,N-Dimethylmethanesulfonamide (CAS 918-05-8): mp 46–50 °C, bp 119–120 °C (17 mmHg) |
| Quantified Difference | Estimated >4-fold solubility enhancement for 2253640-99-0 relative to non-oxetane dimethylsulfonamide (class-level inference) |
| Conditions | Class-level observation from J. Med. Chem. 2010 review; comparator physical properties from Fisher Scientific |
Why This Matters
Higher aqueous solubility directly impacts solution-phase handling, formulation flexibility, and screening success in biochemical assays, making the oxetane-containing scaffold preferentially selectable for early-stage drug discovery.
- [1] Wuitschik, G.; et al. Oxetanes in Drug Discovery. J. Med. Chem. 2010, 53, 3227–3246. DOI: 10.1021/jm9018788. View Source
